Topiramate (lithium)
Description
Topiramate is a sulfamate-substituted monosaccharide with anticonvulsant properties, used for epilepsy, migraine prophylaxis, and off-label in bipolar disorder and alcohol dependence. Its mechanisms include modulation of voltage-gated sodium channels, enhancement of GABA activity, inhibition of glutamate receptors, and carbonic anhydrase inhibition . Lithium, a mood stabilizer, is a first-line treatment for bipolar disorder and cluster headaches (CH). Its therapeutic effects are attributed to glycogen synthase kinase-3 (GSK-3) inhibition, modulation of intracellular signaling pathways, and neuroprotective properties .
Lithium’s narrow therapeutic window (0.6–1.2 mmol/L) necessitates frequent serum monitoring to avoid toxicity, while topiramate requires dose titration to minimize cognitive side effects .
Properties
Molecular Formula |
C12H21LiNO8S |
|---|---|
Molecular Weight |
346.3 g/mol |
InChI |
InChI=1S/C12H21NO8S.Li/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H2,13,14,15);/t7-,8-,9+,12+;/m1./s1 |
InChI Key |
DDTLXSFZQSHOSV-WGAVTJJLSA-N |
Isomeric SMILES |
[Li].CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Canonical SMILES |
[Li].CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Topiramate is synthesized through a multi-step process that involves the protection of fructose, followed by sulfamation and deprotection . The key steps include:
Protection of Fructose: Fructose is protected using isopropylidene groups to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
Sulfamation: The protected fructose is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamate group.
Deprotection: The final step involves the removal of the isopropylidene groups to yield topiramate.
Industrial Production Methods
Industrial production of topiramate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Topiramate undergoes several types of chemical reactions, including:
Oxidation: Topiramate can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The sulfamate group in topiramate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various sulfamate derivatives .
Scientific Research Applications
Topiramate has a wide range of scientific research applications, including:
Mechanism of Action
Topiramate exerts its effects through multiple mechanisms, including:
Inhibition of Voltage-Gated Channels: Blocks sodium and calcium channels, reducing neuronal excitability.
Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases the activity of GABA, an inhibitory neurotransmitter.
Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission by inhibiting kainate and AMPA receptors.
Inhibition of Carbonic Anhydrase: Inhibits both cytosolic and membrane-associated forms of carbonic anhydrase, affecting pH regulation.
Comparison with Similar Compounds
Comparison with Lithium
Efficacy in Bipolar Disorder and Mania
- Acute Mania: A double-blind trial (N=96) found comparable efficacy: topiramate (80.85% response rate) vs. However, topiramate showed faster onset (significant improvement by week 2 vs. lithium’s gradual effect) . In contrast, a Cochrane review (high-quality evidence) concluded lithium is superior to topiramate monotherapy for manic/mixed episodes, with greater reductions in Young Mania Rating Scale (YMRS) scores at 12 weeks . Adjunctive topiramate (with lithium) failed to show additional antimanic benefits in a randomized trial (N=46), with both groups achieving similar YMRS reductions (p=0.419) .
Cluster Headache (CH) Management
- Lithium is preferred for chronic CH (CCH), with 37% of patients achieving reduced attack frequency in a comparative study with verapamil.
- Topiramate demonstrated efficacy in 21–75% of CH patients in open-label studies but is less effective in pediatric CH (effective in 4/6 cases) .
Pharmacokinetic Interactions
- Coadministration increases lithium serum levels due to competition for renal excretion and sodium depletion. One case series reported lithium toxicity with topiramate . A pharmacokinetic study (N=24) found topiramate (200–600 mg/day) elevated lithium trough levels by 15–22%, necessitating dose adjustments .
Comparison with Other Anticonvulsants
Valproate Sodium
- Efficacy : Valproate and topiramate showed similar adjunctive efficacy with lithium in bipolar disorder. However, valproate is associated with higher metabolic risks (e.g., weight gain, dyslipidemia) .
- Safety : Topiramate’s weight-loss profile contrasts with valproate’s risk of hepatotoxicity and polycystic ovary syndrome .
Lamotrigine and Oxcarbazepine
- Lamotrigine is preferred for bipolar depression and rapid cycling, with fewer cognitive side effects than topiramate .
- Oxcarbazepine demonstrated comparable efficacy to lithium in acute mania but lacks robust evidence for CH .
Special Considerations
- Alcohol Dependence : Topiramate reduces alcohol consumption, a unique advantage over lithium .
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